5-Heptene-3,4-dione, 2,6-dimethyl-
Description
5-Heptene-3,4-dione, 2,6-dimethyl- is an aliphatic vicinal diketone characterized by a seven-carbon chain (heptene backbone) with conjugated ketone groups at positions 3 and 4, methyl substituents at positions 2 and 6, and a double bond at position 5 (Figure 1). This structural configuration imparts unique physicochemical properties, including moderate polarity due to the diketone moiety and increased lipophilicity from the methyl groups and unsaturated backbone.
Synthetic routes for such diketones often involve ketonization or oxidative cleavage of precursors.
Properties
CAS No. |
113358-40-0 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,6-dimethylhept-5-ene-3,4-dione |
InChI |
InChI=1S/C9H14O2/c1-6(2)5-8(10)9(11)7(3)4/h5,7H,1-4H3 |
InChI Key |
DEFJOOADYURUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=O)C=C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Vicinal Diketones
Reactivity and Stability
- Chain Length and Unsaturation : The heptene backbone in 5-heptene-3,4-dione, 2,6-dimethyl- increases lipophilicity compared to shorter-chain analogs like diacetyl (pentan-2,3-dione). The conjugated double bond may enhance resonance stabilization of the diketone moiety but could also increase susceptibility to oxidation .
- Cyclic vs. Linear Structures: Cyclic diketones (e.g., 3,5-dimethylcyclopentan-1,2-dione) exhibit higher thermal stability due to reduced conformational flexibility, whereas linear analogs like the target compound may offer better solubility in nonpolar matrices .
Q & A
Q. What spectroscopic techniques are recommended for characterizing 2,6-dimethyl-3,5-heptanedione?
- Methodological Answer : Structural elucidation requires a combination of techniques:
- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify substituents and confirm the diketone structure. For example, methyl groups at C2 and C6 appear as distinct singlets, while carbonyl carbons (C3 and C5) resonate near 200–210 ppm .
- Mass Spectrometry (MS) : Electron ionization (EI) MS provides molecular weight confirmation (156.22 g/mol) and fragmentation patterns. Peaks at m/z 156 (M⁺) and 138 (M⁺–H₂O) are typical .
- IR Spectroscopy : Strong carbonyl (C=O) stretches near 1700–1750 cm⁻¹ confirm diketone functionality .
Q. What synthetic routes are reported for 2,6-dimethyl-3,5-heptanedione?
- Methodological Answer : Common methods include:
- Claisen Condensation : Alkylation of acetylacetone derivatives with methyl halides under basic conditions, followed by hydrolysis to yield the diketone .
- Oxidative Coupling : Controlled oxidation of 2,6-dimethylhept-4-ene-3,5-diol precursors using catalysts like MnO₂ .
- Recrystallization : Ethanol is frequently used for purification, as noted in analogous dione syntheses .
Q. How can researchers assess the purity of 2,6-dimethyl-3,5-heptanedione?
- Methodological Answer :
- Gas Chromatography (GC) : Quantify impurities using non-polar columns (e.g., DB-5) with flame ionization detection .
- Melting Point Analysis : Sharp melting points (if crystalline) indicate purity. Compare with literature values (e.g., ~30–40°C for similar diketones) .
- Thin-Layer Chromatography (TLC) : Use silica gel plates with ethyl acetate/hexane mobile phases to monitor reaction progress .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic data (e.g., ΔrH°) for 2,6-dimethyl-3,5-heptanedione be resolved?
- Methodological Answer : Discrepancies in enthalpy values (e.g., ΔrH° = -15 ± 0.8 kJ/mol for liquid-phase NMR data ) arise from experimental conditions. Strategies include:
- Cross-Validation : Compare calorimetry (e.g., DSC) with computational methods (DFT calculations) .
- Solvent Effects : Account for solvent polarity in liquid-phase measurements, which may alter tautomeric equilibria (e.g., keto-enol forms) .
- Error Propagation Analysis : Use statistical tools to evaluate uncertainties in NMR-derived thermochemical data .
Q. What computational approaches predict the reactivity of 2,6-dimethyl-3,5-heptanedione in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the C3/C5 carbonyls are electrophilic centers prone to enolate formation .
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for aldol condensations) .
- QSPR Models : Corrate structural descriptors (e.g., dipole moments) with experimental reactivity data .
Q. What experimental controls are critical when studying keto-enol tautomerism in 2,6-dimethyl-3,5-heptanedione?
- Methodological Answer :
- pH Monitoring : Enol content increases in basic conditions; use buffered solutions to stabilize tautomers .
- Temperature Control : Elevated temperatures favor enolization; conduct NMR studies at 25°C and 60°C to quantify equilibrium shifts .
- Deuterium Exchange : Track enol proton exchange rates using D₂O to confirm tautomeric dynamics .
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